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molecular formula C7H10O5 B3054070 Dimethyl formylsuccinate CAS No. 58026-12-3

Dimethyl formylsuccinate

Cat. No. B3054070
M. Wt: 174.15 g/mol
InChI Key: RYFFRHSMYJVFER-UHFFFAOYSA-N
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Patent
US04997955

Procedure details

60 g of paraformaldehyde are added to a solution of 6.0 g of acetic acid and 6.75 g of dimethylamine in 800 g of methanol, after which 348 g of dimethyl 2-formylsuccinate are added dropwise in the course of 20 minutes. The mixture is stirred for 7 hours at 50° C. and allowed to cool, and methanol and methyl formate are distilled off. The residue is taken up in ethyl acetate and the solution is washed with 100 g of 10% strength sulfuric acid and distilled. 305 g of isomer-free dimethyl itaconate of boiling point 42°-43° C. under 0.3-0.4 mbar are obtained, corresponding to a yield of 96.4% of theory.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
6.75 g
Type
catalyst
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step Two
Yield
96.4%

Identifiers

REACTION_CXSMILES
C=O.[CH:3]([CH:5]([CH2:10][C:11]([O:13][CH3:14])=[O:12])[C:6]([O:8][CH3:9])=[O:7])=O>CO.C(O)(=O)C.CNC>[C:6]([O:8][CH3:9])(=[O:7])[C:5]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH2:3]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C=O
Name
Quantity
800 g
Type
solvent
Smiles
CO
Name
Quantity
6 g
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
6.75 g
Type
catalyst
Smiles
CNC
Step Two
Name
Quantity
348 g
Type
reactant
Smiles
C(=O)C(C(=O)OC)CC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 7 hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
methanol and methyl formate are distilled off
WASH
Type
WASH
Details
the solution is washed with 100 g of 10% strength sulfuric acid
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 305 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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